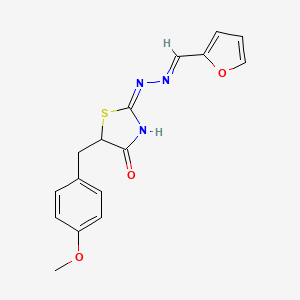

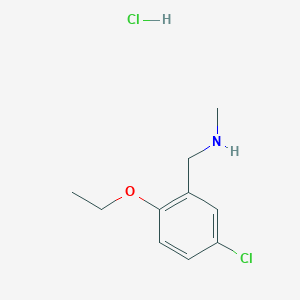

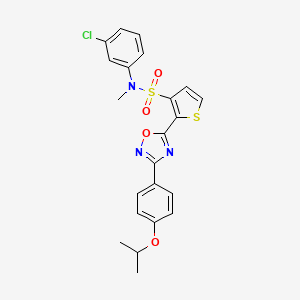

![molecular formula C23H16N4O3 B2415554 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1207014-04-7](/img/structure/B2415554.png)

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a heterocyclic compound that contains two aromatic rings and a 1,2,4-oxadiazole ring, which makes it an interesting target for synthesis and study.

科学的研究の応用

- Antibacterial Properties The compound’s structural features make it a potential candidate for antibacterial applications. Researchers have explored derivatives of 4-methoxyphenyl acrylate for their antibacterial properties. For instance, non-woven nanofibers of curcumin acrylate oligomers, which exhibit antibacterial and porous characteristics, have been synthesized and could serve as wound dressing materials for tissue regeneration.

- Novel 4-aryl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine derivatives have been investigated for their in vitro anticancer activity. These compounds exhibit variations in substitutions, providing different lipophilic environments. The [1,2,4]triazolo[4,3-a]pyridine motif is found in various biologically active compounds, including those with antiproliferative effects .

- The compound has been synthesized using ionic organic solids as catalysts. For example, the Michael addition of N-heterocycles to chalcones was achieved using 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst. This methodology allowed the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of chalcone and the triazole Michael addition reactions demonstrated good green metrics .

- β-Azolyl ketones, including the compound , constitute a family of potentially interesting compounds. They have been described as efficient components in fungicide, bactericide, and herbicide formulations. The synthesis of β-heteroarylated carbonyl compounds, achieved through aza-Michael reactions, provides access to valuable precursors for bioactive compounds .

- Nitrogen-containing heteroarene units, like the triazole moiety in this compound, are present in natural products and biologically active synthetic compounds. Triazole derivatives are known for their stability and ability to bind to “privileged structures” through hydrogen bonding. These characteristics contribute to their bioactivity .

Anticancer Activity

Green Synthesis and Catalysis

β-Azolyl Ketones and Fungicidal Properties

Stability and Hydrogen-Bonding

特性

IUPAC Name |

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O3/c1-29-17-13-11-15(12-14-17)21-24-22(30-26-21)20-18-9-5-6-10-19(18)23(28)27(25-20)16-7-3-2-4-8-16/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANZICVHGRIUFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

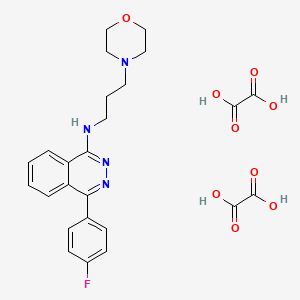

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2415471.png)

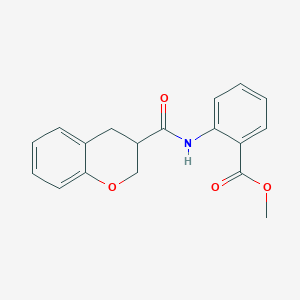

![3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2415472.png)

![2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2415488.png)

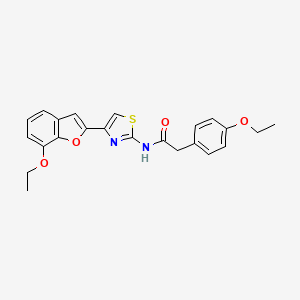

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2415494.png)